P2Y1 Receptor Antagonism: A 17-Fold Potency Advantage over a Structural Isomer
2-(Methylthio)-3-nitropyridine serves as a core scaffold for developing potent P2Y1 receptor antagonists. In a direct head-to-head comparison of structurally related compounds evaluated for antagonist activity at the P2Y1 receptor in washed human platelets via a FLIPR assay (1 µM 2-methylthio-ADP-induced calcium flux), a derivative of 2-(methylthio)-3-nitropyridine demonstrated an IC50 of 2.5 nM [1]. In contrast, a derivative of the positional isomer, 3-(methylthio)-2-nitropyridine, exhibited significantly weaker antagonism with an IC50 of 43 nM under the same assay conditions [1]. This represents a 17-fold improvement in potency attributable to the specific substitution pattern of 2-(methylthio)-3-nitropyridine.
| Evidence Dimension | P2Y1 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 2.5 nM (for a derivative of the target scaffold) |
| Comparator Or Baseline | 43 nM (for a derivative of 3-(methylthio)-2-nitropyridine) |
| Quantified Difference | 17-fold more potent |
| Conditions | Antagonist activity at human P2Y1 receptor in washed platelets; FLIPR assay with 1 µM 2-methylthio-ADP |
Why This Matters
This quantitative potency difference demonstrates that the 2,3-substitution pattern is critical for high-affinity target engagement, directly impacting the viability of a drug discovery program and making the compound a preferred scaffold over its isomer.
- [1] BindingDB. (n.d.). BDBM50445214 (CHEMBL3104636) and BDBM50445206 (CHEMBL3105195). Binding affinity data for P2Y1 receptor antagonists. View Source
